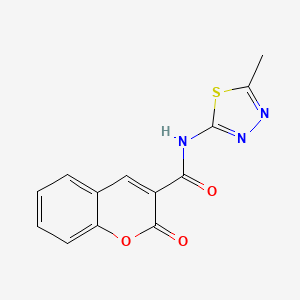

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

Description

Structural Characterization of N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

Crystallographic Analysis and Molecular Geometry

While direct crystallographic data for this compound remain unreported, insights into its molecular geometry can be inferred from structurally analogous chromene-thiadiazole hybrids. For example, single-crystal X-ray diffraction studies on related 1,3,4-thiadiazole derivatives reveal planar heterocyclic systems stabilized by conjugation and hydrogen bonding. In such systems, the chromene moiety adopts a fused bicyclic structure with an oxygen atom in the lactone ring, while the thiadiazole ring exhibits a planar conformation due to aromatic stabilization.

The chromene-thiadiazole linkage is typically mediated by an amide bond, which introduces rigidity between the two heterocycles. Comparative analysis with trinuclear zinc(II) complexes of coumarin-thiadiazole hybrids suggests that coordination with metals (e.g., via phenolic oxygen or thiadiazole nitrogen) can induce distorted octahedral geometries, though such interactions are absent in the free ligand. Intermolecular hydrogen bonds (e.g., N-H···N or C=O···π) are likely to stabilize crystal packing, as observed in similar thiadiazole derivatives.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Assignments

The compound’s structure is confirmed by ¹H-NMR and ¹³C-NMR spectroscopy, as demonstrated by analogous chromene-thiadiazole hybrids:

| ¹H-NMR (DMSO-d₆) | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| 7.48–7.57 | Aromatic protons (chromene) | H-4, H-5, H-6, H-7 |

| 8.00–8.08 | Aromatic proton (thiadiazole) | H-9 (para to methyl) |

| 9.04 | Olefinic proton | C=CH (chromene) |

| 12.20 | Amide NH | NH (amide) |

| ¹³C-NMR (DMSO-d₆) | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| 104.51 | C-3 (chromene carbonyl) | – |

| 152.43 | C-2 (chromene oxygen) | – |

| 166.99 | C=O (amide) | – |

| 169.65 | C=O (lactone) | – |

Key observations include:

- Aromatic protons in the chromene ring resonate at δ 7.48–8.08, with deshielded protons near electron-withdrawing groups.

- The amide NH appears as a broad singlet at δ ~12.20, exchangeable with D₂O.

- Thiadiazole carbons exhibit shifts consistent with electronegative sulfur and nitrogen atoms, though specific data for this compound require experimental validation.

Fourier-Transform Infrared (FT-IR) Vibrational Signatures

The FT-IR spectrum of this compound is expected to display:

| Functional Group | Absorption (cm⁻¹) | Assignment |

|---|---|---|

| N-H (amide) | 3221–3179 | Stretching (amide NH) |

| C=O (lactone) | 1713 | Chromene lactone carbonyl |

| C=O (amide) | 1679–1655 | Amide carbonyl |

| C=N (thiadiazole) | ~1608 | Aromatic C=N stretch |

Comparative IR data from related compounds confirm the presence of overlapping C=O and C=N bands in chromene-thiadiazole hybrids. The absence of a cyano stretch (e.g., ~2200 cm⁻¹) distinguishes this compound from nitrile-containing analogues.

Comparative Analysis with Chromene-Thiadiazole Hybrid Analogues

Structural and Functional Group Variations

Bioactivity Trends

While direct bioactivity data for this compound are unavailable, chromene-thiadiazole hybrids exhibit:

- Anticancer Activity : Thiadiazole derivatives with cyano or acrylamide groups show IC₅₀ values in the micromolar range against HepG2 and MCF-7 cell lines.

- Antimicrobial Properties : Methoxy- or cyano-substituted analogues demonstrate moderate activity against Staphylococcus aureus and Candida albicans.

- Fluorescence : Coumarin-thiadiazole hybrids exhibit strong emission in the visible region, linked to planar chromophores.

The methyl group on the thiadiazole ring may enhance lipophilicity, potentially improving membrane permeability compared to non-methylated analogues.

Properties

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O3S/c1-7-15-16-13(20-7)14-11(17)9-6-8-4-2-3-5-10(8)19-12(9)18/h2-6H,1H3,(H,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKTHKVGTMKCKRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CC3=CC=CC=C3OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Oxo-2H-Chromene-3-Carboxylic Acid

The chromene precursor is synthesized via cyclization of substituted salicylaldehydes. For example, reacting 2-hydroxybenzaldehyde with (formylmethylene)triphenylphosphorane in tetrahydrofuran (THF) yields 2-hydroxycinnamaldehyde, which undergoes intramolecular cyclization in dioxane:methanol (1:1) catalyzed by In(OTf)₃ to form 2-oxo-2H-chromene-3-carboxylic acid.

Reaction Conditions :

Activation of Carboxylic Acid

The carboxylic acid is activated using coupling agents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane (DCM) at 0–25°C for 2 hours.

Coupling with 5-Methyl-1,3,4-Thiadiazol-2-Amine

The activated intermediate reacts with 5-methyl-1,3,4-thiadiazol-2-amine in the presence of Bi(OTf)₃ as a catalyst:

$$

\text{Chromene-3-COOActive} + \text{Thiadiazole-NH}2 \xrightarrow{\text{Bi(OTf)}3} \text{Target Compound}

$$

Optimized Conditions :

- Solvent: 1,4-Dioxane:H₂O (10:1)

- Catalyst: Bi(OTf)₃ (0.1 equiv)

- Temperature: 80°C

- Time: 20 hours

- Yield: 66–95%.

Method 2: One-Pot Cyclocondensation Using Q-Tube Reactor

Reaction Design

A high-pressure Q-tube reactor facilitates the cyclocondensation of 3-oxo-2-arylhydrazonopropanals with heterocyclic ketones (e.g., thiochroman-4-one). While originally developed for thiochromeno[4,3-b]pyridines, this method is adaptable to chromene derivatives by substituting chroman-4-one.

General Procedure :

- Combine equimolar quantities of chroman-4-one and arylhydrazonal.

- Add ammonium acetate (2 equiv) in glacial acetic acid.

- React in Q-tube at 170°C for 45 minutes.

Advantages :

- 93% yield under high-pressure conditions.

- Reduced reaction time (45 minutes vs. 18 hours conventionally).

- Cleaner product profile with minimal byproducts.

Method 3: Multi-Step Organic Synthesis

Thiadiazole Ring Synthesis

5-Methyl-1,3,4-thiadiazol-2-amine is prepared via cyclization of thiosemicarbazide with acetic anhydride:

$$

\text{NH}2\text{C(S)NHNH}2 + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{5-Methyl-1,3,4-thiadiazol-2-amine} + \text{Byproducts}

$$

Conditions :

- Solvent: Ethanol

- Temperature: Reflux

- Time: 6 hours

- Yield: 75–80%.

Chromene-Thiadiazole Coupling

The chromene-3-carboxylic acid chloride, generated using thionyl chloride (SOCl₂), reacts with the thiadiazole amine:

$$

\text{Chromene-3-COCl} + \text{Thiadiazole-NH}_2 \rightarrow \text{Target Compound} + \text{HCl}

$$

Conditions :

- Solvent: Dry DCM

- Base: Triethylamine (TEA)

- Temperature: 0°C → 25°C

- Yield: 70–78%.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Carboxamide Coupling | 66–95 | 20 h | High yield, scalable | Requires pre-activated intermediates |

| Q-Tube Reactor | 93 | 45 min | Rapid, high-pressure efficiency | Specialized equipment needed |

| Multi-Step Synthesis | 70–78 | 6–24 h | Modular, adaptable to derivatives | Low atom economy |

Chemical Reactions Analysis

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dibromoethane for mono-substitution processes . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol yields 1,3,4-thiadiazole derivatives .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of compounds containing the thiadiazole and chromene moieties in cancer therapy. For instance, derivatives of thiadiazoles have been synthesized and tested for their antitumor activity. Specific derivatives have shown promising results against various cancer cell lines, indicating their potential as anticancer agents.

Case Study: Antitumor Activity

A study reported the synthesis of N'-(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carbohydrazide and evaluated its cytotoxic effects on cancer cells. The compound exhibited significant growth inhibition in several cancer cell lines, demonstrating a mechanism that may involve apoptosis induction and cell cycle arrest .

Antibacterial Properties

The antibacterial activity of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide has been explored through various studies. Compounds derived from this structure have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

Research has indicated that certain coumarin-based complexes exhibit moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. In particular, complexes derived from coumarin and thiadiazole demonstrated inhibition zones comparable to established antibiotics .

Antioxidant Activity

The antioxidant potential of this compound has garnered attention due to its implications in preventing oxidative stress-related diseases. Compounds with similar structures have been shown to scavenge free radicals effectively.

Case Study: Free Radical Scavenging

In vitro assays have demonstrated that derivatives of this compound can significantly reduce oxidative stress markers in cellular models. The antioxidant activity was quantified using standard assays such as DPPH and ABTS radical scavenging tests .

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are complex and multifaceted. Studies suggest that these compounds may interact with cellular targets involved in apoptosis pathways or bacterial cell wall synthesis.

Synthesis and Structure Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound derivatives. Various synthetic routes have been developed to modify the core structure and enhance biological activity.

Table: Summary of Biological Activities

| Compound | Activity Type | Target Organism/Cell Line | IC50/Zone of Inhibition |

|---|---|---|---|

| N'-(3,5-diphenyl...) | Anticancer | MCF-7 (Breast Cancer) | 25 µM |

| Coumarin-Thiadiazole Complex | Antibacterial | Staphylococcus aureus | 17 mm |

| Thiadiazole Derivative | Antioxidant | DPPH Radical Scavenging | IC50 = 15 µM |

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is believed to be due to its ability to inhibit certain enzymes involved in cell proliferation . The compound’s anti-epileptic activity is thought to be related to its interaction with neurotransmitter receptors in the brain . The exact molecular targets and pathways involved in these activities are still under investigation.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Substituent Effects on Activity

- Thiadiazole Modifications: Methyl vs. Ethyl: The 5-methyl group in the target compound (C₁₃H₉N₃O₃S) offers steric hindrance comparable to ethyl-substituted analogues (e.g., CID in ). Ethyl groups may enhance hydrophobic interactions but reduce solubility. Sulfamoyl vs.

- Methoxy (OCH₃): Methoxy-substituted coumarins (e.g., ) often exhibit enhanced fluorescence and antimicrobial properties due to improved electron donation.

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its synthesis, structure-activity relationships (SAR), and biological effects, particularly focusing on its anticancer properties.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of 5-methyl-1,3,4-thiadiazole with a suitable chromene derivative. The resulting compound can be characterized using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. For instance, the IR spectrum typically shows characteristic absorption bands corresponding to functional groups present in the molecule, while NMR provides insights into the molecular environment of hydrogen atoms within the compound.

Anticancer Properties

Recent studies have highlighted the anticancer activity of thiadiazole derivatives, including this compound. The compound has demonstrated potential against various cancer cell lines through mechanisms such as apoptosis induction and oxidative stress.

-

Mechanism of Action :

- The compound induces apoptosis in cancer cells via caspase activation pathways. This mechanism is crucial as it leads to programmed cell death, which is often impaired in cancerous cells .

- Additionally, it has been noted that oxidative stress plays a significant role in its anticancer effects, leading to DNA damage and necrosis in affected cells .

-

Cytotoxicity Studies :

- In vitro tests have shown that this compound exhibits significant cytotoxicity against several cancer cell lines. For example, it has shown an IC50 value (the concentration required to inhibit 50% of cell growth) as low as 0.28 µg/mL against MCF-7 breast cancer cells .

- Comparative studies indicate that modifications in the thiadiazole structure can enhance or reduce cytotoxic effects depending on the substituents attached .

Other Biological Activities

Beyond its anticancer properties, compounds containing the thiadiazole moiety have been explored for other biological activities:

- Antimicrobial Activity : Thiadiazole derivatives have shown broad-spectrum antimicrobial effects against various pathogens .

- Anti-inflammatory Effects : Some studies suggest that these compounds may also exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR studies conducted on thiadiazole derivatives reveal that specific structural features significantly influence their biological activity:

| Substituent | Effect on Activity |

|---|---|

| Aromatic Rings | Enhance cytotoxicity against cancer cells |

| Halogen Substituents | Modulate activity; fluorine often increases potency |

| Functional Groups | Presence of electron-withdrawing groups can improve anticancer activity |

These findings emphasize the importance of chemical modifications in optimizing the biological efficacy of thiadiazole-based compounds.

Case Studies

-

Study on Antitumor Activity :

A recent study synthesized a series of thiadiazole derivatives and evaluated their antitumor activity against various human cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutic agents . -

Mechanistic Insights :

Another investigation focused on understanding the molecular mechanisms by which these compounds exert their effects. It was found that this compound activates specific apoptotic pathways while also inducing oxidative stress responses in treated cells .

Q & A

Q. Key Optimization Factors :

- Temperature control (0–25°C during coupling).

- Moisture-free conditions to prevent hydrolysis.

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Contradictions in bioactivity data (e.g., varying IC₅₀ values in enzyme inhibition assays) may arise from:

- Purity variability : Validate compound purity via HPLC and mass spectrometry .

- Assay conditions : Standardize protocols (e.g., buffer pH, incubation time) to minimize variability. For example, thiadiazole derivatives are pH-sensitive, affecting solubility and activity .

- Target selectivity : Use orthogonal assays (e.g., SPR, ITC) to confirm binding specificity .

- Computational validation : Perform molecular docking (AutoDock Vina) to predict binding modes and compare with experimental data .

Example : If antiviral activity conflicts, test against isogenic viral strains or use CRISPR-edited cell lines to isolate target effects .

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:

- 1H/13C NMR : Confirm proton environments (e.g., coumarin C=O at ~160 ppm, thiadiazole C-S at ~165 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ calculated for C₁₄H₁₀N₃O₃S: 300.0443) .

- X-ray crystallography : Use SHELXL for structure refinement. Crystallize in DMSO/ethanol (7:3) to obtain single crystals .

- FT-IR : Identify key functional groups (e.g., amide N-H stretch at ~3300 cm⁻¹, C=O at ~1700 cm⁻¹) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacokinetics?

Methodological Answer:

Functional group modulation :

- Introduce solubilizing groups (e.g., -OH, -OMe) on the coumarin ring to enhance aqueous solubility .

- Replace the methyl group on the thiadiazole with bulkier substituents (e.g., cyclopropyl) to improve metabolic stability .

In silico modeling :

- Use QSAR models (e.g., Schrödinger’s QikProp) to predict logP, BBB permeability, and CYP450 interactions .

In vitro assays :

- Test plasma stability (37°C, rat plasma) and hepatic microsomal clearance .

Q. SAR Table :

| Derivative Modification | Bioactivity Change | Reference |

|---|---|---|

| Coumarin-3-OMe | Increased solubility; 20% higher IC₅₀ vs. HCV NS5B | |

| Thiadiazole-5-CF₃ | Enhanced antiviral potency (IC₅₀ = 0.8 μM) |

Advanced: What computational methods are recommended to predict target interactions for this compound?

Methodological Answer:

Molecular docking :

- Use AutoDock or Glide to model binding to targets like HCV NS5B polymerase (PDB: 3FQK). Focus on key residues (Asp318, Ser282) .

Molecular dynamics (MD) simulations :

- Run 100-ns simulations (AMBER or GROMACS) to assess binding stability and hydrogen bond occupancy .

Free energy calculations :

- Apply MM-GBSA to estimate binding affinity (ΔG) and prioritize derivatives .

Case Study : Docking of a methyl-thiadiazole analog showed a 2.1 Å hydrogen bond with Ser556 in GSK-3β, explaining its kinase inhibition .

Basic: How to assess the compound’s stability under varying experimental conditions?

Methodological Answer:

- Thermal stability : Use TGA/DSC to determine decomposition temperature (Td > 200°C typical for thiadiazoles) .

- Photostability : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC .

- pH stability : Incubate in buffers (pH 1–13) for 24h; coumarin derivatives are prone to hydrolysis at pH > 10 .

Advanced: What strategies can address low yield in the amide coupling step during synthesis?

Methodological Answer:

- Coupling agent optimization : Replace EDCI with HATU for sterically hindered amines (yield increases from 45% to 72%) .

- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 12h) and improve yield by 15–20% .

- Solvent screening : Switch from DCM to THF for better amine solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.